molecular formula C9H8F2O2S B12088207 Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate CAS No. 918967-69-8

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate

Katalognummer: B12088207
CAS-Nummer: 918967-69-8
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: ZBWQGTMONIZZFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is an organic compound characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate typically involves the esterification of 2,5-difluoro-4-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired effects.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate
  • Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate

Comparison: Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical and physical properties. Compared to Methyl 2,4-difluorobenzoate, the additional methylsulfanyl group in this compound provides increased reactivity and potential for further functionalization. In contrast, Methyl 2,5-difluoro-4-(methylsulfonyl)benzoate, with a sulfonyl group, exhibits different chemical behavior, particularly in terms of oxidation states and reactivity.

Eigenschaften

CAS-Nummer

918967-69-8

Molekularformel

C9H8F2O2S

Molekulargewicht

218.22 g/mol

IUPAC-Name

methyl 2,5-difluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-7(11)8(14-2)4-6(5)10/h3-4H,1-2H3

InChI-Schlüssel

ZBWQGTMONIZZFB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1F)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.